N-benzyl-4-oxo-4-{2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]hydrazinyl}butanamide
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Overview
Description
N-benzyl-4-oxo-4-{2-[3-(2-thienyl)acryloyl]hydrazino}butanamide is an organic compound that features a benzyl group, a thienyl group, and a hydrazino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-oxo-4-{2-[3-(2-thienyl)acryloyl]hydrazino}butanamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then coupled together under specific reaction conditions. For instance, the synthesis might involve the reaction of benzylamine with a suitable acylating agent to form the benzylamide intermediate. This intermediate is then reacted with a thienyl-containing compound under hydrazination conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-oxo-4-{2-[3-(2-thienyl)acryloyl]hydrazino}butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-benzyl-4-oxo-4-{2-[3-(2-thienyl)acryloyl]hydrazino}butanamide exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-oxo-4-{2-[3-(2-furyl)acryloyl]hydrazino}butanamide: Similar structure but with a furyl group instead of a thienyl group.
N-benzyl-4-oxo-4-{2-[3-(2-pyridyl)acryloyl]hydrazino}butanamide: Contains a pyridyl group, offering different electronic properties.
Uniqueness
N-benzyl-4-oxo-4-{2-[3-(2-thienyl)acryloyl]hydrazino}butanamide is unique due to the presence of the thienyl group, which can impart distinct electronic and steric properties compared to similar compounds with different heterocyclic groups
Properties
Molecular Formula |
C18H19N3O3S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-benzyl-4-oxo-4-[2-[(E)-3-thiophen-2-ylprop-2-enoyl]hydrazinyl]butanamide |
InChI |
InChI=1S/C18H19N3O3S/c22-16(19-13-14-5-2-1-3-6-14)10-11-18(24)21-20-17(23)9-8-15-7-4-12-25-15/h1-9,12H,10-11,13H2,(H,19,22)(H,20,23)(H,21,24)/b9-8+ |
InChI Key |
JDEXLHFVOLQQBI-CMDGGOBGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)CCC(=O)NNC(=O)/C=C/C2=CC=CS2 |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCC(=O)NNC(=O)C=CC2=CC=CS2 |
Origin of Product |
United States |
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